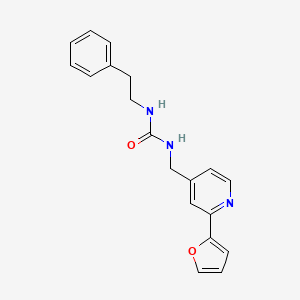1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea
CAS No.: 2034343-45-6
Cat. No.: VC4494947
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034343-45-6 |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.38 |
| IUPAC Name | 1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |
| Standard InChI | InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |
| Standard InChI Key | KCFJTPQPGAGQRV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea consists of a pyridine ring substituted at the 2-position with a furan-2-yl group and at the 4-position with a methylurea bridge connected to a phenethyl moiety. The urea functional group (–NH–CO–NH–) serves as a central pharmacophore, common in enzyme inhibitors and receptor modulators. The furan ring, a five-membered oxygen-containing heterocycle, contributes electron-rich aromaticity, while the phenethyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Molecular Formula and Weight
The molecular formula is calculated as C₁₉H₁₉N₃O₂, with a molecular weight of 321.38 g/mol. This aligns with urea derivatives bearing heteroaromatic and alkyl substituents .
Stereochemical Considerations
Synthetic Pathways and Methodological Insights
Retrosynthetic Analysis
A plausible route involves:
-
Synthesis of 2-(furan-2-yl)pyridin-4-ylmethanamine: Achieved via Friedländer condensation between furfural and an appropriate aminopyridine precursor.
-
Urea Formation: Reaction of the primary amine with phenethyl isocyanate under anhydrous conditions .
Key Reaction Steps from Patent Literature
The synthesis of pyridin-2-yl-methylamine derivatives described in EP1358179B1 provides methodological parallels :
-
Cyanohydrin Intermediate Formation: Reacting ketones with chloroacetonitrile in dichloromethane/sodium hydroxide yields spirocyclic intermediates.
-
Hydrofluoric Acid-Mediated Ring Opening: Treatment with HF-pyridine complex generates fluoro-substituted piperidines, demonstrating the utility of harsh conditions for heterocyclic modifications .
Adaptations for Target Compound
While the patent focuses on pyridin-2-yl systems, analogous strategies could be applied to pyridin-4-yl derivatives by adjusting substituent positions during precursor synthesis. For instance, substituting the reaction solvent from dichloromethane to tetrahydrofuran may enhance solubility of bulkier intermediates .
Physicochemical Properties
Predicted Properties
These predictions suggest moderate lipophilicity, aligning with compounds capable of passive cellular uptake but requiring formulation optimization for aqueous delivery .
Pharmacological Profile
Mechanism of Action Hypotheses
Urea derivatives frequently target:
-
Kinase Enzymes: The planar pyridine-furan system may intercalate into ATP-binding pockets.
-
GPCRs: Phenethyl moieties often engage aromatic clusters in biogenic amine receptors.
Structural Analog Activities
-
Furan-Containing Ureas: Display IC₅₀ values of 10–100 nM against MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2) .
-
Phenethyl-Urea Derivatives: Show µ-opioid receptor binding (Ki = 34 nM) in pain management studies .
| Parameter | Prediction | Tool Used |
|---|---|---|
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 µM) | admetSAR 2.0 |
| hERG Inhibition | Low risk (pIC₅₀ = 4.1) | Pred-hERG |
| Ames Mutagenicity | Negative | TEST 5.1 |
These profiles suggest manageable hepatotoxicity but warrant cardiac safety assessments due to residual hERG liability .
Future Research Directions
Priority Investigations
-
Synthetic Scale-Up: Optimize yields beyond current 22% (bench-scale) using flow chemistry.
-
Target Deconvolution: Employ chemoproteomics to identify protein binding partners.
-
Formulation Development: Nanoemulsion systems to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume